(E)-N-cyclopentyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
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Description
(E)-N-cyclopentyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Effects
- Anticancer Activity : A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and demonstrated their ability to inhibit tumor growth and angiogenesis in a mouse model, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
- Apoptosis Induction in Leukemia Cells : Another research by Chandrappa et al. (2009) highlighted the synthesis of thiazolidinone derivatives exhibiting antiproliferative activity and inducing apoptosis in human leukemia cells (Chandrappa et al., 2009).
Molecular and Solid State Structure Analysis
- Structural Analysis : A study by Rahmani et al. (2017) provided detailed analysis on the molecular and solid state structure of a related compound, enhancing the understanding of its chemical properties (Rahmani et al., 2017).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Research by Patel and Shaikh (2010) investigated the in vitro antimicrobial screening of similar compounds, revealing some of them to be comparable with standard drugs (Patel & Shaikh, 2010).
Polypharmacological Potential
- Multi-therapeutic Applications : A recent study by Konechnyi et al. (2023) discussed the potential of a related compound as a polypharmacological agent, indicating its anti-inflammatory and anti-allergic activities (Konechnyi et al., 2023).
Anti-Hyperglycaemic Activity
- Anti-Diabetic Properties : Research by Mahapatra et al. (2016) synthesized and tested N-substituted thiazolidinedione derivatives for their anti-hyperglycaemic activity in diabetic mice (Mahapatra et al., 2016).
Properties
IUPAC Name |
N-cyclopentyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-15(18-12-5-1-2-6-12)8-3-9-19-16(21)14(24-17(19)23)11-13-7-4-10-22-13/h4,7,10-12H,1-3,5-6,8-9H2,(H,18,20)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVJMBMHSLFQES-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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